N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting with specific precursors. For example, Balewski and Kornicka (2021) describe the synthesis of a guanidine derivative through a reaction involving aniline in the presence of mercury(II) chloride and triethylamine in anhydrous dimethylformamide, showcasing a method that could be relevant for synthesizing complex molecules including triazole and tetrahydrofuran derivatives (Balewski & Kornicka, 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized using spectroscopic techniques. For instance, the structure of certain benzamide derivatives has been confirmed through 1H NMR, infrared spectroscopy, and elemental analysis, as demonstrated by research on guanidine derivatives (Balewski & Kornicka, 2021).
Chemical Reactions and Properties
The chemical behavior of benzamide derivatives includes reactions under specific conditions that can lead to the formation of new compounds. For example, the reaction of N-acylation in the presence of chloroform and under microwave irradiation can lead to the formation of N-substituted benzamides, indicating the potential for diverse reactivity and functionalization (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the behavior of chemical compounds. While specific data for "N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4H-1,2,4-triazol-4-yl)benzamide" might not be available, research into similar compounds provides insights into how molecular structure influences physical properties (Rodier et al., 1993).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding a compound's potential applications and behavior in various environments. Studies on similar compounds, such as N-substituted benzamides, reveal the importance of functional groups and molecular structure in determining chemical behavior (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-12-5-16(26-22-12)7-14-8-25-9-17(14)21-18(24)13-3-2-4-15(6-13)23-10-19-20-11-23/h2-6,10-11,14,17H,7-9H2,1H3,(H,21,24)/t14-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODACFXBUTABIPN-PBHICJAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4H-1,2,4-triazol-4-yl)benzamide |
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